molecular formula C9H13NO2 B15077457 Cyclohexanecarbonitrile, 1-hydroxy-, acetate CAS No. 32379-37-6

Cyclohexanecarbonitrile, 1-hydroxy-, acetate

Cat. No.: B15077457
CAS No.: 32379-37-6
M. Wt: 167.20 g/mol
InChI Key: KHJVAMGRTUVBMB-UHFFFAOYSA-N
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Description

Cyclohexanecarbonitrile, 1-hydroxy-, acetate is a chemical compound with the molecular formula C8H11NO2. It is a derivative of cyclohexanecarbonitrile, where the nitrile group is attached to a cyclohexane ring, and the hydroxyl group is acetylated. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanecarbonitrile, 1-hydroxy-, acetate can be synthesized through the reaction of cyclohexanone with hydrogen cyanide to form cyclohexanone cyanohydrin. This intermediate is then acetylated using acetic anhydride to yield the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process typically includes the use of catalysts and specific reaction temperatures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarbonitrile, 1-hydroxy-, acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Cyclohexanecarboxylic acid.

    Reduction: Cyclohexylamine.

    Substitution: Cyclohexyl chloride

Scientific Research Applications

Cyclohexanecarbonitrile, 1-hydroxy-, acetate is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in organic synthesis and polymerization reactions.

    Biology: Employed in enzyme assays and as a substrate in biochemical studies.

    Medicine: Investigated for potential pharmaceutical applications due to its unique chemical properties.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of cyclohexanecarbonitrile, 1-hydroxy-, acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. It also participates in chemical pathways involving nucleophilic and electrophilic reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its acetylated hydroxyl group, which imparts distinct chemical reactivity and properties. This makes it valuable in specific synthetic and industrial applications where other similar compounds may not be as effective .

Properties

CAS No.

32379-37-6

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

(1-cyanocyclohexyl) acetate

InChI

InChI=1S/C9H13NO2/c1-8(11)12-9(7-10)5-3-2-4-6-9/h2-6H2,1H3

InChI Key

KHJVAMGRTUVBMB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1(CCCCC1)C#N

Origin of Product

United States

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